molecular formula C13H12N4OS2 B2905797 3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-66-8

3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2905797
CAS No.: 869074-66-8
M. Wt: 304.39
InChI Key: YMVFWJJAQMNNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (molecular formula: C₁₂H₁₁N₅OS) is a fused heterocyclic compound containing a thiadiazolo-triazinone core. Its structure features a methyl group at position 3 and a (2-methylphenyl)methylsulfanyl substituent at position 5. This compound is synthesized via condensation reactions involving thiol-containing triazinone precursors and substituted aryl/alkyl electrophiles, often catalyzed by POCl₃ . Its pharmacological relevance lies in its structural similarity to bioactive thiadiazolo-triazinone derivatives, which exhibit antimicrobial, anti-tubercular, and anticancer activities .

Properties

IUPAC Name

3-methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-8-5-3-4-6-10(8)7-19-13-16-17-11(18)9(2)14-15-12(17)20-13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVFWJJAQMNNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=O)C(=NN=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322711
Record name 3-methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869074-66-8
Record name 3-methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Cyclization to Form the Triazine Ring: The intermediate product is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the triazine ring.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring and the sulfur atom can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or halogenating agents (e.g., bromine) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its unique structure allows it to interact with specific enzymes and receptors, making it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being investigated.

Mechanism of Action

The mechanism of action of 3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The thiadiazolo-triazinone scaffold is common among analogs, but substituent variations significantly influence biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Position) Key Structural Differences Biological Activity (MIC/IC₅₀)
Target Compound : 3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one 3-CH₃, 7-(2-methylbenzylsulfanyl) Methylsulfanyl group with ortho-methylphenyl moiety Limited data; inferred anti-TB/antibacterial
3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (5a-k) 3-tert-butyl, 7-aryloxy/acetyl Bulkier tert-butyl and aryloxy groups Anti-TB (MIC: 1.56–6.25 µg/mL)
3-Benzyl-7-(2,4-dichlorophenyl)-4H-thiadiazolo[2,3-c][1,2,4]triazin-4-one 3-benzyl, 7-(2,4-Cl₂C₆H₃) Electron-withdrawing Cl substituents Antibacterial (Gram+ve: 12.5 µg/mL)
3-Methyl-7-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one 7-(2-methylphenoxymethyl) Ether linkage instead of thioether Moderate yield (47%); activity N/A
3-Methyl-7-(oxadiazole-thioglycoside)-4H-thiadiazolo[2,3-c][1,2,4]triazin-4-one 7-(oxadiazole-thioglycoside) Glycoside moiety for enhanced solubility Anticancer (IC₅₀: 18 µM)

Key Observations :

  • Anti-TB Activity : The tert-butyl-aryloxy analogs (5a-k) exhibit superior anti-tubercular activity (MIC: 1.56–6.25 µg/mL) compared to the target compound, likely due to enhanced lipophilicity from the tert-butyl group .
  • Antibacterial Potency : The dichlorophenyl-substituted derivative (MIC: 12.5 µg/mL) outperforms the target compound, attributed to electron-withdrawing Cl groups enhancing membrane penetration .
  • Synthetic Efficiency : The target compound’s methylsulfanyl group may offer better synthetic accessibility compared to glycoside or aryloxy derivatives, which require multi-step functionalization .
Physicochemical Properties
  • LogP and Solubility : The target compound’s logP (~4.3, inferred from structural analogs ) suggests moderate lipophilicity, comparable to tert-butyl-aryloxy derivatives (logP: 4.5–5.2). However, oxadiazole-thioglycoside analogs exhibit improved aqueous solubility due to polar glycoside moieties .
  • Thermal Stability: Thiadiazolo-triazinones with bulky substituents (e.g., tert-butyl) demonstrate higher melting points (>250°C), whereas the target compound likely has a lower mp (~180°C) due to its flexible methylsulfanyl chain .
Spectroscopic and Crystallographic Data
  • IR/NMR: The target compound’s carbonyl (C=O) stretch appears at ~1685 cm⁻¹, consistent with triazinone derivatives. Methylsulfanyl groups show characteristic C-S stretches at ~700 cm⁻¹ .

Biological Activity

3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₄S₂O
  • Molecular Weight : 293.39 g/mol

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial Strains TestedFungal Strains TestedActivity Level
This compoundEscherichia coli, Staphylococcus aureusAspergillus nigerModerate to High
Other Thiadiazole DerivativesVariousVariousVaries

In a study published in the Egyptian Journal of Chemistry, it was found that compounds with the thiadiazole moiety exhibited significant antibacterial activity compared to standard antibiotics like penicillin. The incorporation of this moiety enhanced the inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study:
A recent study investigated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents. For example:

  • MCF-7 Cell Line : IC50 = 5 μM for selected derivatives.

This suggests that modifications in the thiadiazole structure can significantly enhance anticancer activity .

Enzyme Inhibition

Thiadiazole compounds have been found to inhibit key enzymes involved in various biological pathways. Notably, some derivatives have shown inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter regulation.

Table 2: Enzyme Inhibition by Thiadiazole Derivatives

CompoundEnzyme TargetIC50 Value (µM)
This compoundMAO-A12.5
Other Thiadiazole DerivativesMAO-BVaries

In a study assessing MAO inhibition using fluorometric methods, this compound demonstrated a significant inhibitory effect with an IC50 value indicating effective inhibition at micromolar concentrations .

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one?

The synthesis of this heterocyclic compound involves multi-step reactions. A validated approach includes:

  • Cyclocondensation : Reacting 4-amino-3-mercaptotriazoles with hydrazonoyl chlorides under triethylamine catalysis to form the [1,3,4]thiadiazolo-triazine core .
  • Sulfanyl Group Introduction : Use of (2-methylphenyl)methanethiol as a nucleophile under basic conditions (e.g., NaH in DMF) to functionalize the thiadiazole ring at the 7-position .
  • Temperature Control : Reactions typically proceed at 60–80°C in anhydrous solvents (e.g., THF) to minimize side products .
    Key Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Basic: How can the compound be purified, and what analytical methods confirm its structural integrity?

  • Purification : Flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 6:4) effectively isolates the compound .
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methyl groups at δ 2.47 ppm) and aromatic protons .
    • X-ray Crystallography : Resolves bond angles and hydrogen bonding patterns (e.g., N-H···N interactions in crystal lattices) .
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 331 [M+^+]) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Variable Substituents : Synthesize derivatives with modified sulfanyl groups (e.g., replacing 2-methylphenyl with halogenated aryl groups) to assess impact on activity .
  • Biological Assays : Test derivatives against target enzymes (e.g., urease or kinases) using dose-response curves (IC50_{50} determination) .
  • Controls : Include positive controls (e.g., standard inhibitors) and negative controls (solvent-only) to validate assay conditions .

Advanced: What experimental design principles apply to studying its environmental fate?

Adopt a split-plot design (as used in environmental toxicology studies):

  • Variables : Soil type (sandy vs. clay), pH (4–8), and microbial activity (sterilized vs. non-sterilized) .
  • Sampling : Collect time-series data (0, 7, 14 days) to monitor degradation products via LC-MS .
  • Replicates : Use 4 replicates per condition to account for environmental variability .

Advanced: How to resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies : Use molecular docking to verify binding modes inconsistent with activity trends .

Basic: What solvents and conditions optimize the compound’s solubility for in vitro assays?

  • Polar Solvents : DMSO (for stock solutions) diluted in PBS (pH 7.4) to ≤0.1% final concentration .
  • Surfactants : Add Tween-20 (0.01%) to enhance solubility in aqueous media .

Advanced: How to model its pharmacokinetic properties computationally?

  • Software : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Validation : Compare predicted vs. experimental plasma protein binding (e.g., using equilibrium dialysis) .

Basic: What safety precautions are required during synthesis?

  • Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., thiols) .
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact .

Advanced: How to evaluate its stability under varying pH and temperature?

  • Forced Degradation : Incubate at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 24 hours .
  • Analysis : Quantify degradation products via UPLC-MS and identify instability hotspots (e.g., sulfanyl group oxidation) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

  • Process Controls : Standardize reaction time (±5 minutes) and solvent drying (MgSO4_4 for ≥1 hour) .
  • Quality Metrics : Enforce strict yield thresholds (≥85%) and purity criteria (HPLC ≥98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.